![molecular formula C18H13Br2NO4 B12894452 {3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid CAS No. 918946-55-1](/img/structure/B12894452.png)
{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid is an organic compound with a complex structure that includes bromine, quinoline, and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a phenoxyacetic acid derivative, followed by the introduction of the quinoline moiety through an etherification reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted phenoxyacetic acids.
科学的研究の応用
2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in the study of biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atoms and quinoline moiety can interact with enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)propionic acid
- 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)butyric acid
Uniqueness
Compared to similar compounds, 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid may have unique properties due to the specific arrangement of its functional groups
特性
CAS番号 |
918946-55-1 |
|---|---|
分子式 |
C18H13Br2NO4 |
分子量 |
467.1 g/mol |
IUPAC名 |
2-[3,5-dibromo-4-(2-methylquinolin-6-yl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C18H13Br2NO4/c1-10-2-3-11-6-12(4-5-16(11)21-10)25-18-14(19)7-13(8-15(18)20)24-9-17(22)23/h2-8H,9H2,1H3,(H,22,23) |
InChIキー |
BOYCUGRJAPJCOL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)OCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


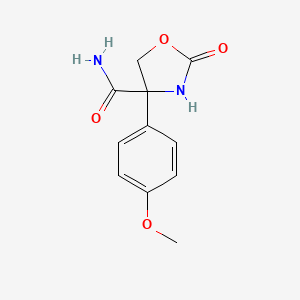
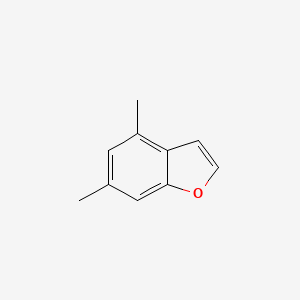
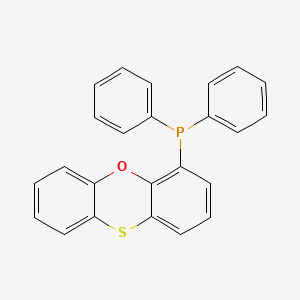
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)

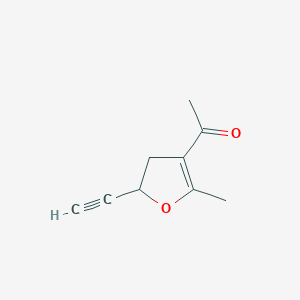

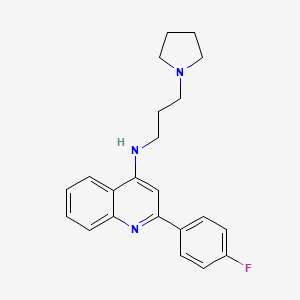

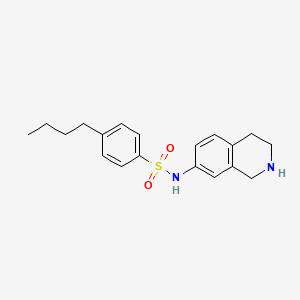

![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)

![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
